Fluanisone

Catalog No.
S528098
CAS No.
1480-19-9
M.F
C21H25FN2O2
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluanisone

CAS Number

1480-19-9

Product Name

Fluanisone

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

Molecular Formula

C21H25FN2O2

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3

InChI Key

IRYFCWPNDIUQOW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

fluanisone, fluanisone dihydrochloride, fluanisone monohydrochloride, haloanisone, haloanizone

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F

The exact mass of the compound Fluanisone is 356.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170977. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Fluanisone is a butyrophenone-class neuroleptic and atypical sedative characterized by its mixed dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptor antagonism. While structurally related to classical antipsychotics like haloperidol, Fluanisone is primarily procured for veterinary medicine and in vivo laboratory research, most notably as a core component of neuroleptanalgesic formulations (e.g., combined with fentanyl). Its distinct physicochemical properties, including a moderate lipophilicity and specific heterocyclic substitution, make it highly suitable for aqueous-compatible injectable formulations. For industrial and scientific buyers, Fluanisone represents a specialized active agent tailored for short-to-medium duration sedation, offering a precise pharmacokinetic window and enhanced muscle relaxation compared to standard rigid D2 antagonists [1].

Substituting Fluanisone with more common butyrophenones, such as haloperidol or droperidol, routinely fails in both surgical applications and analytical tracking. Haloperidol possesses a significantly higher lipophilicity and a highly selective D2 receptor profile, leading to profound extrapyramidal symptoms (catalepsy) and an excessively long duration of action (often exceeding 10–12 hours) that is inappropriate for short-term laboratory procedures. Conversely, while droperidol is used in human anesthesia, Fluanisone's specific alpha-1 adrenergic antagonism provides a distinct degree of peripheral vasodilation and muscle relaxation critical for rodent neuroleptanalgesia. Furthermore, from a processability standpoint, Fluanisone's specific heterocyclic substitution grants it a distinct spectrofluorimetric signature, allowing for direct analytical quantification without the complex derivatization steps required for haloperidol [1].

Lipophilicity Profile and Injectable Formulation Suitability

The formulation of injectable neuroleptics requires careful balancing of aqueous solubility and lipid permeability. Fluanisone demonstrates a significantly lower n-octanol-water partition coefficient compared to haloperidol, facilitating its integration into stable, aqueous-compatible veterinary solutions (such as fentanyl/fluanisone combinations) without the need for extreme solubilizing agents or heavy lipid emulsions [1].

Evidence Dimensionn-Octanol-water partition coefficient (logP)
Target Compound DatalogP = 3.60
Comparator Or BaselineHaloperidol (logP = 4.30)
Quantified DifferenceFluanisone exhibits a markedly lower lipophilicity (ΔlogP = 0.70), indicating higher relative aqueous compatibility.
ConditionsStandard experimental n-octanol/water partitioning evaluation

The lower lipophilicity of Fluanisone streamlines the manufacturing of injectable liquid formulations, reducing the dependency on complex surfactants required for more lipophilic analogs.

Spectrofluorimetric Detectability for Quality Control

Analytical tracking of butyrophenones often requires complex sample preparation. However, the specific heterocyclic substitution on Fluanisone's 4-aminobutyric acid chain allows it to emit a distinct fluorescent signal upon ultraviolet excitation. In direct contrast, haloperidol and trifluperidol exhibit only weak signals, necessitating preliminary removal of interfering substances or chemical derivatization for accurate quantification[1].

Evidence DimensionUltraviolet-induced fluorescence emission intensity
Target Compound DataDistinct, intense quantifiable fluorescent signal
Comparator Or BaselineHaloperidol (Weak/negligible signal)
Quantified DifferenceFluanisone enables direct spectrofluorimetric determination, bypassing the extensive sample cleanup required for haloperidol.
ConditionsSpectrofluorimetric assay in solution under UV excitation

Enables rapid, cost-effective analytical quantification and quality control tracking during manufacturing or pharmacokinetic studies.

Receptor Binding Selectivity and Muscle Relaxation Profile

The clinical utility of a neuroleptic in surgical settings depends heavily on its receptor binding ratios. Fluanisone acts as a mixed antagonist, showing potent alpha-1 adrenergic blockade alongside its D-2 dopamine antagonism. Quantitative binding assays reveal that Fluanisone has a D-2/alpha-1 selectivity ratio of 0.3, whereas highly selective D-2 antagonists lack this balanced profile. This pronounced alpha-1 antagonism is responsible for the peripheral vasodilation and muscle relaxation that make Fluanisone highly effective for surgical co-administration [1].

Evidence DimensionDopamine D-2 to Alpha-1 Adrenergic Receptor Selectivity Ratio
Target Compound DataD-2 / alpha-1 ratio = 0.3
Comparator Or BaselineSelective D-2 antagonists (e.g., substituted benzamides, ratio > 50)
Quantified DifferenceFluanisone exhibits a heavily alpha-1-weighted binding profile (ratio 0.3), driving vasodilation, unlike rigid D-2 blockers that primarily induce catalepsy.
ConditionsIn vitro receptor binding assay

The prominent alpha-1 adrenergic antagonism provides the smooth muscle relaxation and stable hemodynamics required for high-quality veterinary surgical anesthesia.

Optimized Pharmacokinetic Duration for Laboratory Procedures

The selection of a neuroleptic for laboratory animal anesthesia is dictated by its pharmacokinetic half-life and duration of action. Fluanisone, when administered as part of a neuroleptanalgesic combination, provides a highly controlled window of surgical anesthesia lasting 30 to 70 minutes in rodents. In contrast, haloperidol induces profound psychomotor effects and sedation that can last 10 to 12 hours, leading to unacceptable prolonged postoperative recovery times and physiological depression [1].

Evidence DimensionDuration of surgical anesthesia/sedation
Target Compound Data30–70 minutes (in rodents, combined with fentanyl)
Comparator Or BaselineHaloperidol (10–12 hours duration of action)
Quantified DifferenceFluanisone provides a highly controlled, short-to-medium duration of action, avoiding the massive 10+ hour prolonged recovery times associated with haloperidol.
ConditionsIn vivo administration for laboratory animal neuroleptanalgesia

Makes Fluanisone highly suitable for short-term laboratory animal procedures, ensuring rapid postoperative recovery and minimizing workflow disruption.

Injectable Veterinary Neuroleptanalgesic Formulations

Driven by its moderate lipophilicity (logP = 3.60) and potent alpha-1 adrenergic antagonism, Fluanisone is the primary choice for formulating short-acting veterinary injectables. It is routinely combined with fentanyl to produce reliable surgical anesthesia in rodents and rabbits, providing enhanced muscle relaxation compared to haloperidol while avoiding prolonged postoperative sedation [1].

Standardized Pharmacokinetic and Behavioral Modeling

Because Fluanisone features a distinct spectrofluorimetric signature not shared by haloperidol, it is highly suitable for in vivo pharmacokinetic tracking and behavioral modeling. Researchers can directly quantify Fluanisone levels in biological matrices using UV-induced fluorescence, streamlining assay development and quality control without extensive derivatization [2].

Development of Mixed-Receptor Antagonist Reference Standards

With its quantified D-2/alpha-1 selectivity ratio of 0.3, Fluanisone serves as an essential baseline comparator in the development of novel atypical antipsychotics. Procurement of Fluanisone is critical for laboratories screening new conformationally restricted analogues that aim to balance dopamine blockade with alpha-1 and 5-HT2A antagonism to minimize extrapyramidal side effects[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

356.19000621 Da

Monoisotopic Mass

356.19000621 Da

Heavy Atom Count

26

LogP

3.6 (LogP)

Appearance

Solid powder

Melting Point

68.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D0W98U1I4

Related CAS

17160-71-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD09 - Fluanisone

Other CAS

1480-19-9

Wikipedia

Fluanisone

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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10: Sharp PS, Shaw K, Boorman L, Harris S, Kennerley AJ, Azzouz M, Berwick J. Comparison of stimulus-evoked cerebral hemodynamics in the awake mouse and under a novel anesthetic regime. Sci Rep. 2015 Jul 28;5:12621. doi: 10.1038/srep12621. Erratum in: Sci Rep. 2015;5:14890. PubMed PMID: 26218081; PubMed Central PMCID: PMC4517464.
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12: Wolfensohn SE. Use of medetomidine-fentanyl-fluanisone combinations in the badger. Vet Rec. 1992 Jan 11;130(2):34-6. PubMed PMID: 1347435.
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14: Antunes LM, Roughan JV, Flecknell PA. Evaluation of auditory evoked potentials to predict depth of anaesthesia during fentanyl/fluanisone-midazolam anaesthesia in rats. Vet Anaesth Analg. 2001 Oct;28(4):196-203. doi: 10.1046/j.1467-2987.2001.00059.x. Epub 2016 Nov 15. PubMed PMID: 28404244.
15: Quaglio MP, Bellini AM. A gas chromatographic method for the determination of fluanisone, moperone, aceperone and pipamperone in human plasma. Farmaco Prat. 1981 Apr;36(4):204-14. PubMed PMID: 6112157.
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18: Naess V, Fosse RT, Hofstad T. A possible effect on the Shwartzman reaction in the rabbit caused by fentanyl-fluanisone tranquillization. Lab Anim. 1986 Oct;20(4):304-6. PubMed PMID: 3773435.
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